
2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom in the structure often enhances the compound’s stability and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Azepine Ring: Starting from a suitable precursor, the azepine ring can be formed through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Final Cyclization: The final step involves cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms adjacent to the nitrogen.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its bioactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance binding affinity and selectivity. The compound could modulate biological pathways by inhibiting or activating key proteins.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one.
Fluorinated Azepines: Compounds with similar azepine rings and fluorine substitution.
Uniqueness
The unique combination of the azepine ring, quinazolinone core, and fluorine atom in 2-Fluoro-7,8,9,10-tetrahydroazepino(2,1-B)quinazolin-12(6H)-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
380638-37-9 |
|---|---|
分子式 |
C13H13FN2O |
分子量 |
232.25 g/mol |
IUPAC名 |
2-fluoro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C13H13FN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 |
InChIキー |
WVAWACGBVINVJM-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NC3=C(C=C(C=C3)F)C(=O)N2CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


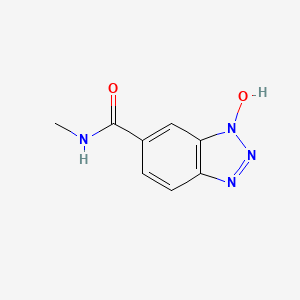
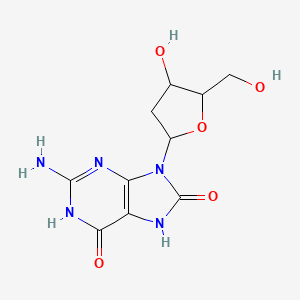
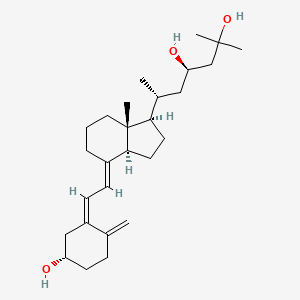

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
![[13C8]-Nifedipine](/img/structure/B12058222.png)

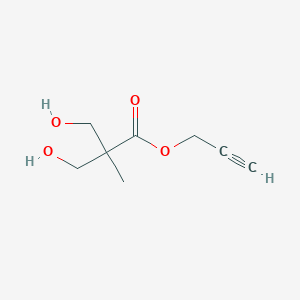
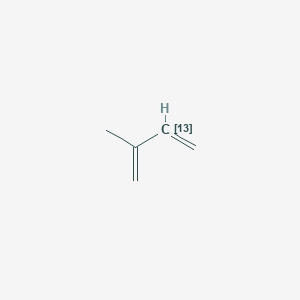
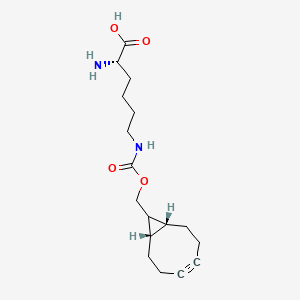
![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)


